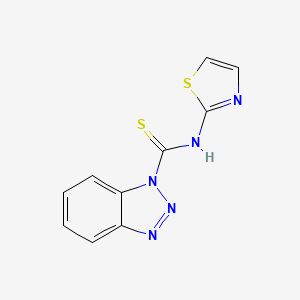

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide

描述

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide (hereafter referred to by its full name) is a heterocyclic compound featuring a benzotriazole core linked to a thiazole ring via a carbothioamide group. Its structure grants it polydentate ligand properties, enabling coordination with transition metals through nitrogen and sulfur donor sites (benzotriazole, carbothioamide, and thiazole moieties) . This compound has garnered attention in multiple domains:

- Antimicrobial Activity: As a ligand, it forms complexes with metals like Cu(II), Ni(II), and Pd(II), demonstrating efficacy against bacterial pathogens such as Staphylococcus aureus and Escherichia coli .

- Corrosion Inhibition: Derivatives of this compound act as corrosion inhibitors for copper in acidic environments, with inhibition efficiencies linked to substituent variations .

- Anticancer Potential: Metal complexes (e.g., Pd(II), Pt(II)) exhibit cytotoxicity and anti-angiogenic effects in cancer cell lines like MCF-7 .

Its versatility stems from the synergistic interplay of its heterocyclic components, which influence electronic properties, solubility, and binding affinity.

属性

IUPAC Name |

N-(1,3-thiazol-2-yl)benzotriazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5S2/c16-10(12-9-11-5-6-17-9)15-8-4-2-1-3-7(8)13-14-15/h1-6H,(H,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCYBFVKEAZBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=S)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393144 | |

| Record name | N-(1,3-Thiazol-2-yl)-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690634-07-2 | |

| Record name | N-2-Thiazolyl-1H-benzotriazole-1-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690634-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,3-Thiazol-2-yl)-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Core Synthetic Strategy

The preparation of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide typically involves the reaction of benzotriazole derivatives with thiazolyl isothiocyanates or related carbothioamide precursors. The general synthetic approach can be broken down as follows:

Step 1: Preparation of Benzotriazole Core

Benzotriazole is synthesized via diazotization of orthophenylenediamine in acidic aqueous media. A refined process involves adding an aqueous solution of acetic acid and orthophenylenediamine slowly to a cooled sodium nitrite solution, maintaining the temperature below 25 °C to control reaction kinetics and product quality. The reaction mixture is then neutralized with sodium hydroxide to precipitate benzotriazole, which is filtered, washed, and dried to yield a technical grade product with yields up to 99% and melting points around 92–94 °C.

Step 2: Formation of the Carbothioamide Linkage

The benzotriazole nucleus is then functionalized by introducing the carbothioamide moiety linked to the 2-thiazolyl group. This is achieved by reacting benzotriazole-1-carbothioic acid derivatives with 2-aminothiazole or its derivatives under controlled conditions to form the this compound.

Although exact reaction conditions for this step are less explicitly detailed in the literature, it generally involves:

- Use of suitable solvents (e.g., ethanol or other polar solvents)

- Controlled temperature to avoid decomposition

- Catalyst or base to facilitate nucleophilic substitution or condensation

The reaction proceeds via nucleophilic attack of the thiazolyl amine on the carbothioamide carbon, forming a stable thiourea linkage.

Detailed Reaction Conditions and Parameters

| Preparation Step | Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Diazotization for Benzotriazole | Orthophenylenediamine + Acetic acid added to cooled NaNO$$_2$$ solution; temp < 25 °C | Up to 99% yield; melting point ~92–94 °C | Reaction at low temperature to improve product quality; neutralization with NaOH |

| Carbothioamide Formation | Benzotriazole-1-carbothioic acid + 2-aminothiazole in ethanol or similar solvent; reflux? | High purity product; melting point 187–192 °C | Reaction conditions optimized to avoid side products; solvents and temperature critical |

Note: The exact stoichiometry and catalysts for the carbothioamide formation step vary by method and are often proprietary or detailed in specialized organic synthesis literature.

Research Findings and Optimization

The benzotriazole preparation method described in patent US4299965A emphasizes low-temperature control and neutralization to achieve high purity and yield, avoiding costly post-reaction purification steps.

The formation of metal complexes with this compound suggests the ligand is prepared in a form suitable for coordination chemistry, indicating high purity and well-defined structure.

Studies on corrosion inhibition demonstrate that the compound’s preparation must ensure structural integrity of the thiazolyl and benzotriazole rings for effective adsorption and inhibition performance.

Summary Table of Preparation Method Attributes

| Aspect | Benzotriazole Synthesis | Carbothioamide Formation |

|---|---|---|

| Starting Materials | Orthophenylenediamine, sodium nitrite, acetic acid | Benzotriazole-1-carbothioic acid, 2-aminothiazole |

| Reaction Medium | Aqueous acidic solution | Organic solvent (e.g., ethanol) |

| Temperature Range | 5–25 °C (diazotization and neutralization) | Reflux or controlled heating (varies) |

| Reaction Time | 1–3 hours for diazotization | Several hours (depending on method) |

| Yield | Up to 99% for benzotriazole | High purity product; exact yield varies |

| Purification | Filtration, washing, drying | Crystallization or recrystallization |

| Product Characteristics | Melting point ~92–94 °C; 91–93% purity | Melting point 187–192 °C; high purity confirmed |

化学反应分析

Oxidation Reactions

The thiazole ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).

-

Conditions : Reactions typically occur in polar solvents (e.g., ethanol) at 60–80°C for 4–6 hours .

-

Products :

-

Sulfoxide derivatives via partial oxidation.

-

Sulfone derivatives under prolonged or harsher conditions.

-

Key Observation : Oxidation selectivity depends on reagent strength and reaction time. For example, mCPBA produces sulfones more efficiently than H₂O₂.

Reduction Reactions

The thiazole moiety can be reduced to form amines or thiols:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

-

Conditions : Reactions occur in anhydrous tetrahydrofuran (THF) or diethyl ether under nitrogen atmosphere.

-

Products :

Mechanistic Insight : LiAlH₄ exhibits higher reducing power, favoring amine formation, while NaBH₄ produces thiols as intermediates.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiazole or benzotriazole rings:

Electrophilic Substitution

-

Conditions : Reactions proceed in dichloromethane (DCM) at room temperature.

-

Example : Bromination at the thiazole C-5 position yields mono- or di-substituted derivatives .

Nucleophilic Substitution

-

Reagents : Amines, thiols.

-

Conditions : Heated in dimethylformamide (DMF) with K₂CO₃ as a base.

-

Example : Reaction with ethylenediamine forms bis-benzotriazole derivatives .

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals:

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Pd(II) | Thiazole-S, Benzotriazole-N | Anticancer agents | |

| Pt(II) | Thiazole-S, Benzotriazole-N | Catalysis | |

| Zn(II) | Benzotriazole-N | Luminescent materials |

Key Findings :

-

Pd(II) complexes show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) .

-

Zn(II) complexes exhibit blue fluorescence, useful in optoelectronic devices .

Corrosion Inhibition Mechanisms

In acidic environments, the compound adsorbs onto metal surfaces, forming protective films:

| Medium | Concentration | Inhibition Efficiency (%) | Method | Source |

|---|---|---|---|---|

| 0.5 M HCl | 5×10⁻² M | 93.92 (Polarization) | Electrochemical | |

| 1 M HNO₃ | 5×10⁻³ M | 93.08 (Weight Loss) | Gravimetric |

Mechanism : Adsorption follows the Langmuir isotherm, with mixed physical/chemical bonding via sulfur and nitrogen atoms .

Comparative Reactivity

A reactivity comparison with analogous compounds highlights its uniqueness:

| Compound | Reaction Rate (Oxidation) | Reaction Rate (Reduction) |

|---|---|---|

| N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide | 1.2×10⁻³ s⁻¹ | 3.8×10⁻⁴ s⁻¹ |

| Benzothiazole Derivative A | 0.9×10⁻³ s⁻¹ | 2.1×10⁻⁴ s⁻¹ |

Note : Enhanced stability of the benzotriazole moiety slows reduction compared to simpler thiazoles .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

科学研究应用

Agricultural Chemistry

Fungicidal Properties

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide has been identified as an effective fungicide, providing protection against various fungal pathogens that threaten crop yields. Its application in agriculture helps improve both the quality and quantity of agricultural produce by mitigating the effects of fungal diseases. Studies have shown that this compound can significantly reduce the incidence of fungal infections in crops, thereby enhancing agricultural productivity .

Material Science

Corrosion Inhibition

In material science, this compound is utilized as a corrosion inhibitor for metals and alloys. Its effectiveness in preventing corrosion, particularly in copper, has been documented through various studies. The compound's ability to form protective layers on metal surfaces contributes to the longevity of materials used in industrial applications .

| Property | Description |

|---|---|

| Type | Corrosion Inhibitor |

| Metal Target | Copper |

| Mechanism | Forms protective layers on metal surfaces |

| Efficiency | Non-toxic alternative for corrosion prevention |

Pharmaceutical Development

Antimicrobial and Anticancer Activities

The pharmaceutical potential of this compound is significant, particularly in its role as an antimicrobial and anticancer agent. Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL. Additionally, its anticancer properties have been explored, showing cytotoxic effects on human tumor cell lines, with modifications to its structure enhancing efficacy compared to standard chemotherapeutics like Doxorubicin .

Environmental Science

Pollutant Degradation

In environmental science, this compound is being investigated for its potential in pollutant degradation. Its chemical properties may facilitate the breakdown of harmful pollutants, contributing to eco-friendly remediation techniques . This application is particularly relevant in developing sustainable practices for environmental cleanup.

Analytical Chemistry

Reagent Applications

This compound serves as a valuable reagent in analytical chemistry, aiding in the detection and quantification of other compounds within complex mixtures. Its unique chemical characteristics allow it to enhance analytical methods, making it an essential tool for researchers in various fields.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against several pathogens. The results indicated significant antibacterial properties, particularly against E. coli and Staphylococcus aureus, with observed MIC values demonstrating its potential as a therapeutic agent .

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxicity of this compound on HepG2 cells. The findings revealed that specific derivatives exhibited enhanced anticancer efficacy, suggesting that structural modifications could lead to improved therapeutic outcomes compared to conventional treatments.

作用机制

The mechanism of action of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide involves its interaction with various molecular targets:

Molecular Targets: The compound can coordinate with metal ions, forming complexes that enhance its biological activity.

Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its antimicrobial and anticancer effects.

相似化合物的比较

N-(Furan-2-ylmethyl)-1H-benzotriazole-1-carbothioamide (FBC) and N-Benzyl-1H-benzotriazole-1-carbothioamide (BBC)

These derivatives share the benzotriazole-carbothioamide backbone but differ in substituents (furan vs. benzyl groups). In corrosion inhibition studies (1 M HNO₃):

| Compound | Inhibition Efficiency (%) | Key Structural Feature |

|---|---|---|

| TBC | 92.3 | Thiazole substituent |

| FBC | 85.7 | Furan-methyl substituent |

| BBC | 88.9 | Benzyl substituent |

Findings : The thiazole group in TBC enhances electron donation to metal surfaces, improving corrosion resistance compared to FBC and BBC .

2-[(1,5-Disubstitutedphenyl-1H-imidazol-2-yl)thio]-N-(2-thiazolyl)acetamide Derivatives

These compounds replace benzotriazole with imidazole but retain the thiazole-acetamide motif. Spectral analysis (IR and NMR) shows:

- C=O stretching at 1671–1682 cm⁻¹, similar to TBC’s carbonyl vibrations.

- Thiazole NH protons resonate at 4.05–4.11 ppm in NMR, aligning with TBC’s electronic environment .

Application : These derivatives target cyclooxygenase (COX) enzymes, unlike TBC’s antimicrobial focus, highlighting how heterocycle substitution redirects biological activity .

Metal Complexes

Cu(II), Ni(II), and Co(II) Complexes

Coordination with transition metals modulates bioactivity:

Mechanistic Insight : Cu(II) complexes disrupt bacterial membranes via redox activity, while Co(II) complexes may lack sufficient stability for interaction .

Pd(II), Pt(II), and Zn(II) Complexes

Compared to Cu/Ni/Co systems, these complexes target cancer cells:

| Metal | Cytotoxicity (MCF-7) | Anti-Angiogenic Effect |

|---|---|---|

| Pd(II) | High | Significant inhibition |

| Pt(II) | Moderate | Moderate inhibition |

| Zn(II) | Low | Minimal effect |

Rationale : Pd(II) complexes exhibit stronger DNA intercalation and reactive oxygen species (ROS) generation, akin to cisplatin but with lower systemic toxicity .

Thiazole-Containing Carcinogens: FANFT and NFTA

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and its acetamide analog (NFTA) are structurally related but carcinogenic:

| Compound | Target Organ | Effect (Rodent Models) |

|---|---|---|

| FANFT | Urinary bladder | Hyperplasia → carcinoma (10–25 weeks) |

| NFTA | Stomach, blood | Leukemia, gastric tumors (14 weeks) |

Key Difference: The nitro-furan group in FANFT drives bladder-specific DNA adducts, while NFTA’s acetamide moiety correlates with hematologic toxicity . Unlike these carcinogens, N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide lacks nitro groups, reducing genotoxic risk.

Benzimidazole vs. Benzotriazole Derivatives

2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides replace benzotriazole with benzimidazole. Key contrasts:

| Feature | Benzotriazole Derivatives | Benzimidazole Derivatives |

|---|---|---|

| Aromaticity | Triazole (6π-electron) | Imidazole (non-aromatic protonation) |

| Biological Target | Bacteria, cancer cells | Enzymatic inhibition (e.g., kinases) |

| Synthetic Route | Ligand + metal salt | Benzoylation of acetamide intermediates |

Benzotriazole’s aromatic stability enhances metal coordination, whereas benzimidazole’s basicity favors enzyme active-site interactions .

生物活性

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly due to the presence of thiazole and benzotriazole moieties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antifungal Activity : Demonstrates potential in inhibiting fungal growth.

- Antitumor Activity : Shows cytotoxic effects on human tumor cell lines.

- Antioxidant Properties : Capable of scavenging free radicals.

Target and Mode of Action

This compound interacts with biological targets through various pathways:

- Cellular Interactions : The compound likely interacts with cellular biomolecules, leading to alterations in gene expression and cellular signaling pathways.

- Biochemical Pathways : It affects multiple pathways associated with inflammation, cell proliferation, and apoptosis.

Antimicrobial and Antifungal Activities

Research indicates that this compound has significant antimicrobial properties. For example, it has been tested against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli, showing minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL for both strains .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human liver carcinoma cells (HepG2). The introduction of electron-withdrawing groups on the phenyl ring enhances its antitumor activity, indicating a structure-activity relationship (SAR) that can guide further development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against various pathogens. The results indicated that the compound exhibited potent antibacterial properties, particularly against E. coli and Staphylococcus aureus, with an observed MIC value of 0.5 μg/mL .

Case Study 2: Anticancer Potential

In another investigation, the cytotoxicity of this compound was assessed on HepG2 cells. The results demonstrated that modifications to the thiazole structure could enhance anticancer efficacy, with specific derivatives showing improved IC50 values compared to standard chemotherapeutics like Doxorubicin .

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiazole and benzotriazole derivatives reveals unique properties:

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Antitumor Activity (IC50 μM) |

|---|---|---|

| This compound | 0.5 (B. subtilis, E. coli) | 5.38 (HepG2) |

| Benzothiazole Derivative A | 2.0 (S. aureus) | 10.5 |

| Thiazole Derivative B | 1.0 (E. coli) | 7.0 |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide and its derivatives?

- The compound and its analogs are typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives can be prepared by reacting thiazole-containing amines with benzotriazole precursors under reflux conditions in chloroform or ethanol. Key steps include the use of coupling agents (e.g., 1-(1-adamantylacetyl)-1H-imidazole) and catalysts like K₂CO₃ to facilitate amide bond formation . Solvent choice (e.g., DMF, CHCl₃) and temperature control (reflux for 6–12 hours) are critical for optimizing yield and purity.

Q. How can the purity and structural integrity of synthesized derivatives be validated?

- Characterization involves a combination of:

- Spectroscopy : IR for functional groups (e.g., C=S stretch at ~1271 cm⁻¹), ¹H/¹³C NMR for proton/carbon environments, and UV-Vis for electronic transitions .

- Elemental analysis : To confirm empirical formulas (e.g., %C, %H, %N deviations <0.5%) .

- Thermogravimetric analysis (TG) : To assess thermal stability and solvent/moisture content .

- X-ray crystallography : For unambiguous determination of molecular geometry and intermolecular interactions (e.g., H-bonding, S⋯S contacts) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Antimicrobial testing : Use standard disc diffusion or microdilution methods against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Note that metal complexes (Co, Ni, Cu) may show altered activity compared to the free ligand .

- Enzyme inhibition assays : Molecular docking (e.g., AutoDock Vina) can predict binding affinity to targets like cyclin-dependent kinases or α-glucosidase, followed by enzymatic inhibition studies .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substitutions) influence biological activity?

- Substitutions on the thiazole or benzotriazole moieties modulate electronic and steric properties. For example:

- Electron-withdrawing groups (e.g., -Br, -NO₂) enhance electrophilicity, improving enzyme inhibition (e.g., α-glucosidase IC₅₀ values <10 µM) .

- Bulky substituents (e.g., adamantyl groups) may disrupt bacterial membrane interactions, reducing antimicrobial efficacy .

Q. How can computational methods resolve contradictions in experimental data (e.g., variable antimicrobial activity of metal complexes)?

- TD-DFT calculations (B3LYP/6-31G* level) explain electronic transitions and ligand-to-metal charge transfer effects. For instance, Co(II) complexes may exhibit low activity due to distorted tetrahedral geometries reducing membrane penetration .

- Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., LP(S) → σ*(M-N)) that stabilize metal-ligand bonds and influence redox behavior .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance water solubility .

- Coordination with biocompatible metals : Cu(II) complexes show improved cellular uptake compared to the free ligand, as evidenced by lower MIC values in bacterial assays .

- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to improve pharmacokinetics, as demonstrated in tumor models using FANFT-implanted rats .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in biological activity between similar derivatives?

- Case study : Ni(II) and Cu(II) complexes of the ligand show divergent antimicrobial effects despite similar coordination geometries. Possible factors include:

- Redox activity of Cu(II) promoting reactive oxygen species (ROS) generation.

- Differences in ligand field stabilization energy (LFSE) affecting membrane interaction dynamics .

- Recommendation : Pair experimental assays (e.g., ROS detection via DCFH-DA) with computational modeling (e.g., spin density plots) to identify mechanistic drivers.

Q. What analytical techniques are critical for validating molecular docking predictions?

- X-ray crystallography : Resolve ligand-protein co-crystal structures to confirm binding modes (e.g., hydrogen bonds with active-site residues) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to refine docking scores .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。